Glucose 6-(hydrogen sulfate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

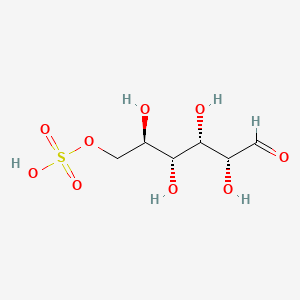

D-glucose 6-sulfate is a monosaccharide sulfate consisting of D-glucose having the sulfate group at the 6-position. It derives from a D-glucose. It is a conjugate acid of a D-glucose 6-sulfate(1-).

科学的研究の応用

Pharmaceutical Applications

Glucose 6-(hydrogen sulfate) is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biochemical properties.

- Drug Synthesis : It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic disorders and infectious diseases. The compound's sulfation enhances its solubility and bioavailability, making it a valuable component in drug formulations.

- Antioxidant Properties : Research indicates that glucose 6-(hydrogen sulfate) may influence the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for maintaining cellular redox balance. This enzyme's activity is essential in protecting cells from oxidative stress, which is relevant in developing treatments for conditions like hemolytic anemia and neurodegenerative diseases .

Biochemical Research

In biochemical studies, glucose 6-(hydrogen sulfate) is employed to understand metabolic pathways and enzyme functions.

- Metabolic Pathway Studies : It plays a role in the pentose phosphate pathway, where G6PD catalyzes the conversion of glucose-6-phosphate to 6-phospho-glucono-δ-lactone. This pathway is crucial for generating NADPH, which is necessary for biosynthetic reactions and antioxidant defense mechanisms .

- Enzyme Activity Modulation : The compound has been studied for its effects on various enzymes involved in glucose metabolism. For instance, research has shown that hydrogen sulfide (H2S), which can be produced from glucose 6-(hydrogen sulfate), may impair glucose utilization by decreasing glucokinase activity in liver cells . This modulation of enzyme activity is significant for understanding insulin resistance and diabetes management.

Clinical Research Insights

Recent clinical studies have highlighted the implications of glucose 6-(hydrogen sulfate) in health and disease.

- G6PD Deficiency : A notable case study illustrated how G6PD deficiency can exacerbate conditions like COVID-19. Patients with this deficiency are at increased risk for oxidative stress-related complications, which can lead to hemolysis during infections. The role of glucose 6-(hydrogen sulfate) in maintaining redox balance presents potential therapeutic avenues for managing such deficiencies .

Data Tables

The following table summarizes key applications of glucose 6-(hydrogen sulfate) across different fields:

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis, metabolic disorder treatments | Enhances solubility and bioavailability |

| Biochemical Research | Studies on metabolic pathways and enzyme functions | Critical for NADPH generation in oxidative stress defense |

| Clinical Research Insights | Management of G6PD deficiency-related complications | Increased susceptibility to oxidative stress during infections |

Case Studies

- G6PD Deficiency and COVID-19 :

- Enzyme Activity Studies :

化学反応の分析

Hydrolysis

Glucose 6-(hydrogen sulfate) can undergo hydrolysis, particularly under acidic conditions, resulting in the release of glucose and sulfuric acid. The reaction can be represented as:

C6H12O9S+H2O⟶C6H12O6+H2SO4

This hydrolysis is crucial in metabolic processes where glucose needs to be liberated from its sulfated form.

Role in the Pentose Phosphate Pathway

Glucose 6-(hydrogen sulfate) is related to the pentose phosphate pathway via glucose-6-phosphate (G6P), a product of glycolysis . G6P is catalyzed by glucose-6-phosphate dehydrogenase (G6PD) to initiate the oxidative phase, producing NADPH and ribulose-5-phosphate .

Isomerization and Dehydration

In the presence of acid catalysts, glucose can undergo isomerization to fructose, although the dehydration of glucose or fructose may not readily occur without sufficient Brønsted acid sites . For example, the dehydration of glucose and xylose present in biorefinery hydrolysate can be achieved using solid catalysts .

Comparison with Other Sulfated Carbohydrates

Glucose 6-(hydrogen sulfate) is unique because of the sulfate group's specific position at the sixth carbon, distinguishing it from other sulfated sugars and influencing its biological activity and interactions in metabolic pathways.

Structural Comparison of Sulfated Carbohydrates

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-glucose | C6H12O6 | Basic monosaccharide without any modifications |

| D-glucose 1-sulfate | C6H12O7S | Sulfate at the first carbon; different biological roles |

| D-galactose 6-sulfate | C6H12O7S | Similar structure but different sugar; affects metabolism differently |

| D-mannose 6-sulfate | C6H12O7S | Another hexose sugar; distinct metabolic pathways |

Impact of Hydrogen Sulfide on Glucose Utilization

Research indicates that hydrogen sulfide (H2S) can impair glucose utilization and increase glucose production . Studies have shown that H2S decreases glucokinase activity, affecting glucose uptake and glycogen storage .

Acid-Catalyzed Conversion

The conversion of galactose (GAL) to hydroxymethylfurfural (HMF) can be catalyzed by sulfuric acid. Kinetic studies estimate the activation energy of this reaction to be around 140.2 ± 2.3 kJ/mol .

Kinetic Parameters for Acid-Catalyzed Conversion

| Parameter | GAL (this research, model 1) | GLU | FRC |

|---|---|---|---|

| k1RG (M-1-a minG-αG –1) | 0.006 ± 0.001 | 0.013 ± 0.001 | 1.1 ± 0.1 |

| k2RG (M-1-b minG-βG –1) | 0.008 ± 0.001 | 0.013 ± 0.001 | 0.55 ± 0.1 |

| E1G (kJ·mol–1) | 140.2 ± 2.3 | 152.2 ± 0.7 | 123 ± 5 |

| E2G (kJ·mol–1) | 123.2 ± 4.0 | 164.7 ± 0.6 | 148 ± 12 |

特性

CAS番号 |

3803-84-7 |

|---|---|

分子式 |

C6H12O9S |

分子量 |

260.22 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |

InChIキー |

BCUVLMCXSDWQQC-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Key on ui other cas no. |

3803-84-7 |

同義語 |

glucose 6-(hydrogen sulfate) glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer glucose sulfate potassium glucose 6-O-sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。